4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Catalog No.
S14059300
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Product Name

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

IUPAC Name

4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-4-6-13-11(7-9)8-10-3-2-5-12-10/h4,6-7,10,12H,2-3,5,8H2,1H3

InChI Key

REMFKLANAHEYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCN2

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a pyrrolidin-2-ylmethyl group at the 2-position and a methyl group at the 4-position. The molecular formula for this compound is C11H16N2C_{11}H_{16}N_2, and it exhibits properties typical of both pyridine and pyrrolidine derivatives, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to its functional groups. Key types of reactions include:

  • Oxidation: The pyridine nitrogen can be oxidized to form N-oxides.
  • Reduction: The compound can be reduced to yield various amine derivatives.
  • Substitution: The methyl group and the nitrogen atom in the pyridine ring allow for electrophilic substitution reactions, which can introduce different substituents into the aromatic system.

These reactions are influenced by the presence of functional groups and the reaction conditions employed.

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine has been studied for its potential biological activities. It may exhibit:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Ligand Activity: The compound may act as a ligand in biochemical assays, interacting with specific enzymes or receptors, which could lead to therapeutic effects.
  • Cytotoxicity: Some derivatives display cytotoxic properties, making them candidates for further exploration in cancer treatment.

The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine typically involves several steps:

  • Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions starting from suitable precursors.
  • Attachment to Pyridine: The pyrrolidine moiety is introduced to the pyridine ring through methods such as alkylation or Mannich reactions.
  • Purification: Common techniques include crystallization or chromatography to isolate the desired product from by-products.

Industrial methods may employ continuous flow reactors to enhance yield and scalability while ensuring high purity.

4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine has several applications, including:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Research: Used in studies investigating enzyme mechanisms and receptor interactions.
  • Agriculture: Potential applications in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-PyrrolidinylpyridineContains a pyrrolidinyl group attached to pyridineKnown for its basicity and catalytic properties
4-Methyl-2-(pyrrolidin-3-yl)pyridineSimilar structure but with a different position for the pyrrolidineExhibits distinct biological activities due to structural variations
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazoleIncorporates an oxazole ring alongside the pyrrolidineDual-ring structure enhances reactivity and target interactions
4-MethylthiazoleContains a thiazole ring instead of pyridineDifferent reactivity profile due to sulfur atom presence

The uniqueness of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine lies in its specific combination of functional groups that allow for diverse reactivity and potential interactions with biological targets, making it particularly valuable in medicinal chemistry and related fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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